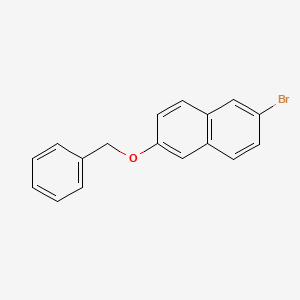

2-Benzyloxy-6-bromonaphthalene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related naphthalene derivatives often involves palladium-catalyzed cross-coupling reactions, as demonstrated by Singha et al. (2013), who developed a novel route for synthesizing benzo[c]chromene derivatives starting from o-bromonaphthalene derivatives through a one-pot Suzuki–Miyaura cross-coupling followed by oxidative lactonization (Singha et al., 2013). This methodology highlights the utility of bromonaphthalene substrates in complex synthesis, potentially applicable to 2-Benzyloxy-6-bromonaphthalene.

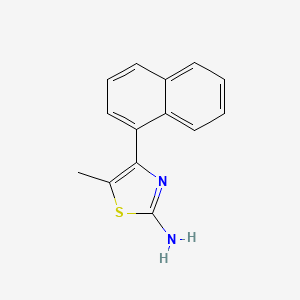

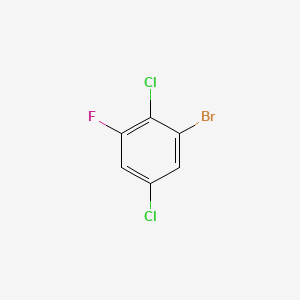

Molecular Structure Analysis

The molecular structure of 2-Benzyloxy-6-bromonaphthalene plays a crucial role in its reactivity and the types of chemical reactions it can undergo. The presence of a bromine atom facilitates nucleophilic substitution reactions, while the benzyloxy group can influence the electronic properties of the naphthalene ring, affecting its reactivity.

Chemical Reactions and Properties

Compounds similar to 2-Benzyloxy-6-bromonaphthalene are utilized in various chemical reactions. For instance, electrophilic cyclizations involving bromonaphthalenes yield highly functionalized products, as shown by Wang et al. (2014), who reported the formation of functionalized 2-bromonaphthalenes via reactions with N-bromosuccinimide (Wang et al., 2014). These reactions underscore the chemical versatility of bromonaphthalene derivatives.

Physical Properties Analysis

While specific studies on the physical properties of 2-Benzyloxy-6-bromonaphthalene are not directly referenced, the physical characteristics of bromonaphthalene derivatives, such as melting points, solubility, and crystalline structure, can be inferred based on related compounds. These properties are essential for understanding the compound's behavior in various solvents and conditions, influencing its application in synthesis.

Chemical Properties Analysis

The chemical properties of 2-Benzyloxy-6-bromonaphthalene, including its reactivity towards nucleophilic and electrophilic agents, are central to its applications in organic synthesis. The bromo and benzyloxy substituents make it a versatile intermediate for constructing more complex molecular architectures. Its role in facilitating Suzuki–Miyaura cross-coupling reactions is a testament to its utility in organic chemistry.

For more in-depth exploration of these topics, including the synthesis and application of 2-Benzyloxy-6-bromonaphthalene and related compounds, the following references provide a comprehensive overview:

- Palladium-catalyzed synthesis and reactions of bromonaphthalenes (Singha et al., 2013).

- Electrophilic cyclizations involving bromonaphthalenes (Wang et al., 2014).

Applications De Recherche Scientifique

-

Chemical Synthesis

- Application : “2-Benzyloxy-6-bromonaphthalene” is used as a building block in organic synthesis . It’s particularly valuable in the field of chemical synthesis where it can be used to create a variety of other compounds .

- Method of Application : The specific methods of application can vary greatly depending on the desired end product. Typically, it would be used in a reaction with other chemicals under controlled conditions .

- Results : The outcomes of these reactions would also depend on the specific circumstances, but in general, the goal is to create new compounds that have useful properties .

-

Catalytic Protodeboronation

- Application : “2-Benzyloxy-6-bromonaphthalene” has been used in the study of catalytic protodeboronation of pinacol boronic esters . This is a process that involves removing a boron atom from an organic compound .

- Method of Application : In this case, a radical approach was used for the protodeboronation of alkyl boronic esters .

- Results : The study reported the successful protodeboronation of alkyl boronic esters, which is a significant development in this field .

Safety And Hazards

The safety information for “2-Benzyloxy-6-bromonaphthalene” includes several hazard statements: H302, H312, H332 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-6-phenylmethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO/c18-16-8-6-15-11-17(9-7-14(15)10-16)19-12-13-4-2-1-3-5-13/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVBDTXZESAKDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348769 | |

| Record name | 2-Benzyloxy-6-bromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-6-bromonaphthalene | |

CAS RN |

2234-45-9 | |

| Record name | 2-Benzyloxy-6-bromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

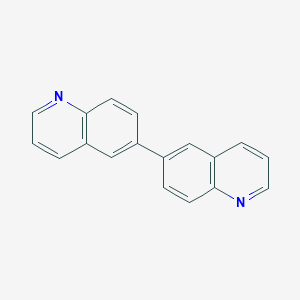

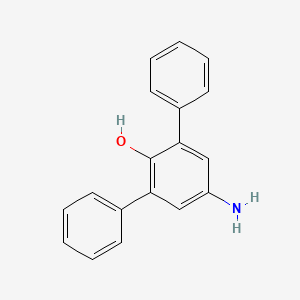

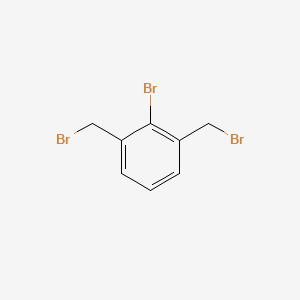

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine](/img/structure/B1268527.png)

![6-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1268541.png)